molecular formula C17H16N2O3 B1386885 5-{3-[(Cyclobutylcarbonyl)amino]phenyl}nicotinic acid CAS No. 1170824-65-3

5-{3-[(Cyclobutylcarbonyl)amino]phenyl}nicotinic acid

Cat. No.: B1386885
CAS No.: 1170824-65-3
M. Wt: 296.32 g/mol
InChI Key: ROVQZHMRCHXYMF-UHFFFAOYSA-N
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Description

5-{3-[(Cyclobutylcarbonyl)amino]phenyl}nicotinic acid is a sophisticated small molecule designed for pharmaceutical and biochemical research. This compound features a nicotinic acid core linked to a cyclobutylcarboxamide-substituted phenyl ring, a structure often employed in the development of novel therapeutic agents. Its molecular architecture suggests potential as a key intermediate or precursor in medicinal chemistry, particularly in the synthesis of targeted inhibitors and receptor modulators. The presence of both the carboxylic acid and amide functional groups provides versatile handles for further chemical modification, making it a valuable building block for constructing compound libraries or more complex bioactive molecules. Researchers can leverage this chemical in hit-to-lead optimization campaigns, structure-activity relationship (SAR) studies, and as a scaffold in drug discovery projects, especially those focused on enzymes or receptors where similar nicotinic acid derivatives have shown activity . This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

5-[3-(cyclobutanecarbonylamino)phenyl]pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O3/c20-16(11-3-1-4-11)19-15-6-2-5-12(8-15)13-7-14(17(21)22)10-18-9-13/h2,5-11H,1,3-4H2,(H,19,20)(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROVQZHMRCHXYMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C(=O)NC2=CC=CC(=C2)C3=CC(=CN=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{3-[(Cyclobutylcarbonyl)amino]phenyl}nicotinic acid typically involves a multi-step process. One common method is the Suzuki–Miyaura coupling reaction, which is widely applied for carbon–carbon bond formation. This reaction is favored due to its mild and functional group-tolerant conditions . The process involves the use of boron reagents, which are stable, readily prepared, and environmentally benign .

Industrial Production Methods

Industrial production of this compound may involve large-scale application of the Suzuki–Miyaura coupling reaction, utilizing optimized reaction conditions to ensure high yield and purity. The choice of reagents and catalysts, as well as reaction parameters such as temperature and solvent, are critical factors in the industrial synthesis process.

Chemical Reactions Analysis

Chemical Transformations

Once synthesized, 5-{3-[(Cyclobutylcarbonyl)amino]phenyl}nicotinic acid can undergo various chemical transformations:

  • Hydrolysis : Under acidic or basic conditions, the amide bond may hydrolyze to yield the corresponding carboxylic acid and amine.

  • Reduction : The carbonyl group in the cyclobutyl moiety can be reduced using reagents like lithium aluminum hydride to produce alcohol derivatives.

  • Nucleophilic Substitution : The compound can react with nucleophiles (e.g., amines or alcohols) at the carbonyl carbon, leading to new derivatives.

Reaction Mechanisms

The mechanisms for the reactions involving this compound typically include:

  • Nucleophilic Attack : In reactions where nucleophiles attack electrophilic centers (like carbonyl carbons), classical nucleophilic substitution mechanisms apply.

  • Electrophilic Aromatic Substitution : When phenolic compounds are involved, electrophilic aromatic substitution mechanisms are relevant, where electrophiles attack the aromatic ring.

Antimicrobial Activity

Research indicates that derivatives of nicotinic acid exhibit significant antimicrobial properties. The presence of both the nicotinic acid moiety and the cyclobutylcarbonyl group enhances the compound's interaction with microbial targets, potentially disrupting their metabolic processes.

Anticancer Potential

Studies have shown that compounds structurally related to this compound exhibit cytotoxic effects against various cancer cell lines. The mechanism of action may involve the inhibition of key enzymes or pathways involved in cancer cell proliferation.

Biological Activity Table

CompoundActivity TypeTarget Organism/Cell LineReference
This compoundAntimicrobialVarious bacteria
This compoundAnticancerCancer cell lines

Scientific Research Applications

5-{3-[(Cyclobutylcarbonyl)amino]phenyl}nicotinic acid is extensively used in various fields of scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is utilized in the study of biological pathways and mechanisms.

    Industry: The compound is used in the development of new materials and in various industrial processes

Mechanism of Action

The mechanism by which 5-{3-[(Cyclobutylcarbonyl)amino]phenyl}nicotinic acid exerts its effects involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain receptors or enzymes, modulating their activity and influencing various biological processes.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares key structural features and properties of 5-{3-[(Cyclobutylcarbonyl)amino]phenyl}nicotinic acid with analogous compounds:

Compound Name Substituent(s) Molecular Weight (g/mol) Key Properties/Applications Evidence Source
This compound Cyclobutylcarbonylamino at 3-phenyl ~315 (estimated) Potential glucokinase modulation, steric bulk Synthesis analogs
5-(3-(Methylsulfonyl)phenyl)nicotinic acid Methylsulfonyl at 3-phenyl 277.29 High polarity, solubility in DMF/DMSO
5-(3-Methoxyphenyl)nicotinic acid Methoxy at 3-phenyl 229.23 Electron-donating group, increased lipophilicity
2-Chloro-5-[3-(cyclopropylaminocarbonyl)phenyl]nicotinic acid Chloro + cyclopropylaminocarbonyl 316.74 Electron-withdrawing Cl, smaller cyclopropane ring
5-[4-(Trifluoromethoxy)phenyl]nicotinic acid Trifluoromethoxy at 4-phenyl ~287 (estimated) Enhanced metabolic stability, strong electron-withdrawing effect
5-(4-Formylphenyl)nicotinic acid Formyl at 4-phenyl 227.22 MOF ligand, reactive aldehyde group

Physicochemical Properties

  • Solubility: Methylsulfonyl and trifluoromethoxy derivatives () exhibit higher polarity, enhancing aqueous solubility. The cyclobutylcarbonyl group’s moderate polarity may limit solubility compared to these but improve membrane permeability .
  • Thermal Stability: MOF ligands like 5-(3',5'-dicarboxylphenyl)nicotinic acid () require high thermal stability. The target compound’s cyclobutyl group may reduce stability compared to rigid carboxylate substituents .

Biological Activity

5-{3-[(Cyclobutylcarbonyl)amino]phenyl}nicotinic acid is a compound that integrates features from both nicotinic acid and cyclobutyl derivatives, potentially offering unique biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C16H18N2O2\text{C}_{16}\text{H}_{18}\text{N}_2\text{O}_2

This structure indicates the presence of a nicotinic acid moiety linked to an aromatic ring substituted with a cyclobutylcarbonyl amino group.

Biological Activity Overview

The biological activity of this compound is largely derived from its interactions with biological systems, particularly in relation to its potential pharmacological effects. The following sections summarize key findings regarding its activity.

  • Nicotinic Receptor Modulation : As a derivative of nicotinic acid, this compound may influence nicotinic acetylcholine receptors (nAChRs), which play crucial roles in neurotransmission and neuroprotection.
  • Lipid Metabolism Regulation : Similar to nicotinic acid, it may exhibit hypolipidemic properties, potentially reducing low-density lipoprotein (LDL) cholesterol levels while increasing high-density lipoprotein (HDL) cholesterol levels through mechanisms involving G protein-coupled receptors .

Pharmacological Effects

  • Hypolipidemic Effects : Research indicates that compounds related to nicotinic acid can lower triglyceride levels and modulate lipid profiles, which is significant for cardiovascular health .
  • Neuroprotective Properties : There is evidence suggesting that nicotinic acid derivatives can have neuroprotective effects, possibly through the enhancement of NAD+ levels, which are vital for cellular energy metabolism and DNA repair processes .

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
HypolipidemicReduction in LDL-C and triglycerides
NeuroprotectionPotential enhancement of NAD+ levels
nAChR ModulationInteraction with nicotinic receptors

Case Study: Hypolipidemic Effects

In a clinical study involving patients with dyslipidemia, a related compound demonstrated significant reductions in LDL and triglyceride levels after administration over a period of 12 weeks. The mechanism was attributed to the activation of G protein-coupled receptors that regulate lipid metabolism .

Case Study: Neuroprotective Effects

Another study examined the neuroprotective effects of nicotinic acid derivatives in models of neurodegeneration. Results showed that these compounds could mitigate neuronal loss and improve cognitive function by enhancing mitochondrial function and reducing oxidative stress markers .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-{3-[(Cyclobutylcarbonyl)amino]phenyl}nicotinic acid, and how can reaction efficiency be optimized?

  • Methodological Answer : The synthesis typically involves a multi-step process:

Amide Coupling : React 5-(3-aminophenyl)nicotinic acid with cyclobutylcarbonyl chloride using HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) as a coupling agent in DMF (dimethylformamide) under nitrogen atmosphere.

Optimization : Use triethylamine (TEA) as a base at room temperature (RT) for 24 hours. Monitor reaction progress via LC-MS to confirm intermediate formation.

Purification : Isolate the product via column chromatography (silica gel, eluent: methanol/dichloromethane gradient) followed by recrystallization from ethanol/water.

  • Key Considerations : Adjust stoichiometry (1:1.2 molar ratio of amine to acyl chloride) to minimize unreacted starting material. Confirm purity via HPLC (>95%) using a C18 column with 0.1% TFA in acetonitrile/water .

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer :

  • Purity Analysis : Use reverse-phase HPLC (ACN/water + 0.1% TFA, UV detection at 254 nm). Compare retention times with standards.
  • Structural Confirmation :

1H NMR (DMSO-d6): Identify aromatic protons (δ 8.5–7.2 ppm), cyclobutyl CH2 groups (δ 2.5–1.8 ppm), and amide NH (δ 10.2 ppm).

FT-IR : Confirm carbonyl stretches (amide C=O at ~1650 cm⁻¹, carboxylic acid C=O at ~1700 cm⁻¹).

Mass Spectrometry : ESI-MS for molecular ion [M+H]+ (calculated m/z: ~325.3).

  • Data Validation : Cross-reference with analogs like 5-(3-hydroxyphenyl)nicotinic acid (δ 8.3–7.0 ppm for aromatic protons) to resolve ambiguities .

Advanced Research Questions

Q. How does the cyclobutylcarbonyl substituent influence the coordination behavior of this compound in metal-organic framework (MOF) synthesis?

  • Methodological Answer :

  • Steric and Electronic Effects : The cyclobutyl group introduces steric bulk, potentially limiting ligand flexibility and altering metal-node connectivity (e.g., with Zn²+ or Cu²+). Compare with 5-(3',5'-dicarboxylphenyl)nicotinic acid (DCPN), which forms MOFs with higher porosity due to its smaller substituents.
  • Experimental Design :

Synthesize MOFs under solvothermal conditions (DMF, 120°C, 48 hours).

Characterize via PXRD to assess crystallinity and BET surface area analysis to measure porosity.

Use DFT calculations to model ligand-metal binding energies.

  • Case Study : DCPN-based MOFs (e.g., TJT-100) exhibit surface areas >1000 m²/g, while bulky substituents may reduce this by ~30% .

Q. What strategies resolve discrepancies in crystallinity data for derivatives of this compound?

  • Methodological Answer :

  • pH-Dependent Crystallization : Screen crystallization conditions across pH 2–9 using vapor diffusion (e.g., ethanol/water mixtures). Monitor polymorph formation via PXRD.
  • Thermal Analysis : Perform DSC (differential scanning calorimetry) to identify phase transitions (e.g., melting points ~200–220°C).
  • Contradiction Resolution : If crystallinity varies, re-examine solvent polarity (e.g., DMSO vs. DMF) and annealing protocols (e.g., 100°C for 12 hours under vacuum).
    • Reference : Similar hydroxynicotinic acids show distinct crystal habits at pH 5 (needles) vs. pH 7 (plates) .

Q. How can researchers assess the impact of substituents on the compound’s solubility for in vitro biological assays?

  • Methodological Answer :

  • Solubility Profiling :

logP Measurement : Use the shake-flask method (octanol/water partition coefficient) to estimate hydrophobicity.

Buffer Solubility : Test solubility in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) via nephelometry.

  • Comparative Analysis : The cyclobutyl group may reduce aqueous solubility compared to hydroxylated analogs (e.g., 5-(3-hydroxyphenyl)nicotinic acid, soluble to 15 mM in PBS).
  • Mitigation Strategy : Prepare sodium or potassium salts of the carboxylic acid moiety to enhance solubility .

Data Contradiction Analysis

Q. How should conflicting NMR data for the cyclobutyl moiety be interpreted?

  • Methodological Answer :

  • Stereochemical Considerations : Cyclobutyl rings exhibit puckering, leading to split signals for axial vs. equatorial protons. Use 2D NMR (COSY, HSQC) to resolve overlapping peaks.
  • Temperature-Dependent Studies : Acquire spectra at 25°C and 60°C; ring-flipping dynamics may coalesce split signals at higher temperatures.
  • Reference : For 3-(3,5-dimethylphenyl)phenylacetic acid, axial CH2 protons appear as a multiplet (δ 2.2–2.5 ppm) .

Methodological Tables

Parameter Recommended Protocol Reference
HPLC Purity AnalysisC18 column, 0.1% TFA, 70:30 ACN/water, 1 mL/min
MOF Surface Area MeasurementN₂ adsorption at 77 K, BET model
logP DeterminationShake-flask (octanol/water), UV quantification

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-{3-[(Cyclobutylcarbonyl)amino]phenyl}nicotinic acid
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5-{3-[(Cyclobutylcarbonyl)amino]phenyl}nicotinic acid

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